molecular formula C7H9N3OS B2911259 3-[(Hydrazinothioxomethyl)amino]phenol CAS No. 68372-09-8

3-[(Hydrazinothioxomethyl)amino]phenol

Cat. No. B2911259
CAS RN: 68372-09-8
M. Wt: 183.23
InChI Key: VNEYQLHWUKJYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Hydrazinothioxomethyl)amino]phenol” is a complex organic compound. It is an aromatic amine and a phenol . It is the meta isomer of 2-aminophenol and 4-aminophenol .


Synthesis Analysis

The synthesis of phenols like “3-[(Hydrazinothioxomethyl)amino]phenol” can be achieved through various methods. One common method is the nucleophilic aromatic substitution . Another method involves the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “3-[(Hydrazinothioxomethyl)amino]phenol” is similar to that of 3-Aminophenol, which is an organic compound with the formula C6H4(NH2)(OH). It is an aromatic amine and a phenol . The structure of phenols consists of two parts: the aromatic ring or the aryl group and the functional group (OH) or the hydroxyl group .


Chemical Reactions Analysis

Phenols, including “3-[(Hydrazinothioxomethyl)amino]phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols, including “3-[(Hydrazinothioxomethyl)amino]phenol”, have distinctive physical and chemical properties. They are colorless liquids or solids but can turn reddish-brown due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . They are readily soluble in water due to their ability to form hydrogen bonding .

Scientific Research Applications

Cancer Research

This compound has been used in the synthesis of derivatives that target the HER-2 overexpressed breast cancer cell line SKBr-3 . These derivatives have shown activity against HER-2 overexpressed SKBr-3 cells, indicating potential use in cancer research and treatment .

Drug Optimization

The structural modification of thiosemicarbazone (TSC) derivatives, which include N-(3-hydroxyphenyl)hydrazinecarbothioamide, has high potential in improving existing drug candidates . This opens up possibilities for the development of more effective drugs.

Synthesis of Hydrazones

N-(3-hydroxyphenyl)hydrazinecarbothioamide can be used in the synthesis of hydrazones . Hydrazones are an important class of compounds with a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor activities .

Synthesis of Quinazolines

This compound can also be used in the synthesis of quinazolines . Quinazolines have been reported to possess high anti-inflammatory and analgesic activity .

Transition Metal Complexation

N-(3-hydroxyphenyl)hydrazinecarbothioamide can be used in the complexation of transition metals . These complexes have applications in various fields, including the development of antibiotics, antimicrobials, and anti-inflammatory remedies .

Synthesis of Schiff Bases

This compound can be used in the synthesis of Schiff bases . Schiff bases have a wide range of applications, including their use as intermediates in the synthesis of other compounds and as ligands in the formation of coordination compounds .

Safety And Hazards

The safety data sheet for 3-Aminophenol, a compound similar to “3-[(Hydrazinothioxomethyl)amino]phenol”, indicates that it may form combustible dust concentrations in air and is harmful if swallowed or inhaled . It is advised to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-amino-3-(3-hydroxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c8-10-7(12)9-5-2-1-3-6(11)4-5/h1-4,11H,8H2,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEYQLHWUKJYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxyphenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.